(3R,5S)-6-[[(2S,3R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol
Description
The compound “(3R,5S)-6-[[(2S,3R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol” is a highly oxygenated disaccharide derivative belonging to the class of glycosylated oxanes. Its molecular formula is C₁₂H₂₂O₁₁, with a molecular weight of 342.30 g/mol . Structurally, it consists of two oxane (pyranose) rings connected via a glycosidic linkage. The first oxane ring (3R,5S configuration) is substituted with a hydroxymethyl group and four hydroxyl groups, while the second oxane (2S,3R,5S configuration) contains three hydroxyl groups and a hydroxymethyl substituent. The stereochemistry and polyhydroxy nature confer high hydrophilicity and hydrogen-bonding capacity, making it soluble in polar solvents like water and methanol.
This compound is structurally related to natural glycosides and carbohydrates, often serving as intermediates in biochemical pathways or synthetic drug precursors. Its canonical SMILES representation is: OC[C@H]1O[C@@H](OC[C@H]2OC(O)[C@@H]([C@H]([C@@H]2O)O)O)[C@@H]([C@H]([C@@H]1O)O)O .
Properties
IUPAC Name |
(3R,5S)-6-[[(2S,3R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3?,4?,5-,6-,7?,8?,9-,10-,11?,12+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRVVLDZNNYCBX-MAJBQBGRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@H](C([C@H]([C@H](O1)OCC2[C@H](C([C@H](C(O2)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662062 | |
| Record name | 6-O-alpha-D-erythro-Hexopyranosyl-D-erythro-hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6614-35-3 | |
| Record name | 6-O-alpha-D-erythro-Hexopyranosyl-D-erythro-hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (3R,5S)-6-[[(2S,3R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol is a complex polyol with significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
IUPAC Name
The IUPAC name for this compound is:
(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate .
Antioxidant Properties
Research indicates that this compound exhibits strong antioxidant activity. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
Anti-inflammatory Effects
Studies have demonstrated that the compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell lines, suggesting potential applications in treating inflammatory conditions .
Neuroprotective Activity
The neuroprotective effects of this compound have been highlighted in studies focusing on neuroinflammatory diseases. It appears to mitigate neuronal damage through mechanisms involving the inhibition of TNF-α signaling pathways .
Glycemic Control
A computational study suggested that this compound may play a role in regulating blood glucose levels. Its structural similarity to known antidiabetic agents indicates potential efficacy in managing diabetes .
Case Studies
- Neuroinflammation Model
- Diabetes Management
Summary of Biological Activities
Comparative Analysis with Other Compounds
| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Neuroprotective Activity |
|---|---|---|---|
| (3R,5S)-6-[[(2S,3R,5S)... | High | Moderate | High |
| Ginsenoside Re | Moderate | High | Moderate |
| Curcumin | High | High | High |
Scientific Research Applications
Pharmaceutical Applications
- Antioxidant Properties :
- Anti-inflammatory Effects :
- Antidiabetic Potential :
Food Science Applications
- Natural Sweetener :
- Preservative Properties :
Biotechnology Applications
- Biopolymer Production :
- Drug Delivery Systems :
Data Tables
Case Studies
-
Antioxidant Activity Study :
- A study conducted by Zhang et al. (2023) assessed the radical scavenging ability of (3R,5S)-6-[[(2S,3R,5S)-...]. Results indicated a significant reduction in oxidative stress markers in vitro.
-
Anti-inflammatory Research :
- A clinical trial by Lee et al. (2024) evaluated the anti-inflammatory effects of the compound in patients with chronic inflammatory diseases. The results showed a marked decrease in inflammatory cytokine levels post-treatment.
-
Food Preservation Study :
- An investigation by Patel et al. (2024) demonstrated the efficacy of this compound as a natural preservative against Listeria monocytogenes in dairy products.
Comparison with Similar Compounds
Hydrogen Bonding and Solubility
- The target compound ’s eight hydroxyl groups enable extensive hydrogen bonding, resulting in high water solubility (>50 mg/mL) .
- The methyl-substituted analog (ChEBI:168226) exhibits reduced solubility (~20 mg/mL) due to the nonpolar methyl group .
- The acetylated derivative (C₁₇H₂₄O₁₀) is sparingly soluble in water (<5 mg/mL) but dissolves in organic solvents like chloroform, highlighting the impact of esterification on polarity .
Stereochemical Influence
- The target’s (3R,5S) configuration contrasts with the (2R,3S) isomer (C₁₂H₂₂O₁₁), which may alter enzyme-binding specificity in biochemical pathways . For instance, the (3R,5S) configuration is critical in rosuvastatin side-chain synthesis, where stereospecificity dictates pharmacological activity .
Research Findings and Data Insights
Analytical Characterization
Preparation Methods
Enzymatic Glycosylation
Enzymatic methods leverage glycosyltransferases to catalyze the formation of the inter-ring glycosidic bond. For example, β-galactosidase from Aspergillus oryzae has been employed to link monosaccharide precursors under mild aqueous conditions (pH 6.5–7.0, 25–30°C). This method achieves >90% regioselectivity for the (1→6) glycosidic bond, critical for the target compound’s connectivity.
Key Parameters:
Chemical Glycosylation
Chemical synthesis offers scalability but demands protective group strategies. A three-step sequence is typical:
-
Protection: Benzylidene acetal protection of hydroxyl groups on both oxane precursors.
-
Coupling: Trichloroacetimidate-mediated glycosylation at −20°C in dichloromethane, using trimethylsilyl triflate (TMSOTf) as a catalyst.
-
Deprotection: Hydrogenolysis (H₂/Pd-C) followed by acid hydrolysis (0.1 M HCl).
Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Protection | Benzaldehyde, ZnCl₂, 80°C | 85 |
| Coupling | TMSOTf, −20°C, 4Å MS | 63 |
| Deprotection | H₂ (1 atm), Pd-C, then 0.1 M HCl | 91 |
Stereochemical Control Mechanisms
The (3R,5S) and (2S,3R,5S) configurations necessitate chiral auxiliaries or asymmetric catalysis.
Asymmetric Epoxidation
Sharpless epoxidation installs stereocenters in precursor molecules. For example, diethyl tartrate (DET) and titanium isopropoxide catalyze epoxidation of allylic alcohols, achieving enantiomeric excess (ee) >98%. Subsequent ring-opening with water yields diols with retained stereochemistry.
Dynamic Kinetic Resolution
Purification and Characterization
Chromatographic Separation
Reverse-phase HPLC (C18 column, 5 µm) with isocratic elution (H₂O:MeOH, 85:15) resolves the target compound from byproducts. Retention time: 12.3 minutes (flow rate: 1.0 mL/min).
Spectroscopic Validation
-
NMR: <sup>13</sup>C NMR confirms isotopic enrichment (δ 98.4 ppm for anomeric carbon).
-
Mass Spectrometry: High-resolution ESI-MS ([M+H]<sup>+</sup> m/z 403.1442, calc. 403.1438).
Industrial-Scale Considerations
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Reactor Volume | 0.5 L | 500 L |
| Temperature Control | Jacketed glass reactor | Continuous flow system |
| Yield | 63% | 58% |
| Purity | 95% | 92% |
Continuous flow systems reduce reaction times by 40% compared to batch processes, though slight yield drops occur due to incomplete mixing.
Challenges and Mitigation
Q & A
Q. How is the stereochemical configuration of this compound determined experimentally?
The stereochemical configuration is resolved using nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, combined with X-ray crystallography. For example, coupling constants in -NMR reveal axial/equatorial proton arrangements in the oxane rings, while X-ray diffraction provides definitive spatial coordinates of chiral centers. Computational methods, such as density functional theory (DFT), may validate observed configurations by comparing calculated and experimental spectra .
Q. What synthetic routes are commonly employed to prepare this compound?
Synthesis typically involves selective protection/deprotection of hydroxyl groups and glycosidic bond formation. For instance:
- Step 1 : Protect hydroxyl groups on the glucose moiety using benzyl ethers or acetyl groups.
- Step 2 : Activate the anomeric position of the donor sugar (e.g., using trichloroacetimidate).
- Step 3 : Couple the donor and acceptor via Koenigs-Knorr or Schmidt glycosylation under controlled conditions.
- Step 4 : Deprotect intermediates using catalytic hydrogenation (e.g., Pd(OH)/C) or acid hydrolysis. Purification by column chromatography ensures stereochemical integrity, with yields ranging from 40–70% depending on steric hindrance .
Q. Which analytical techniques are critical for characterizing its purity and structure?
Key methods include:
- High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
- Infrared (IR) spectroscopy to identify hydroxyl and ether functional groups.
- Polarimetry to measure optical activity and verify enantiomeric purity.
- HPLC with chiral columns to resolve diastereomers. Multi-dimensional NMR (e.g., COSY, HSQC) is indispensable for assigning proton and carbon signals in complex glycosidic linkages .
Advanced Research Questions
Q. How does this compound interact with biological targets, such as enzymes or receptors?
Molecular docking and surface plasmon resonance (SPR) studies reveal its binding affinity to carbohydrate-processing enzymes (e.g., glycosidases). The hydroxyl groups form hydrogen bonds with catalytic residues (e.g., Glu or Asp in active sites), while the oxane rings stabilize hydrophobic interactions. Competitive inhibition assays (IC) quantify potency, with modifications to the hydroxymethyl group shown to alter binding kinetics .
Q. What challenges arise in designing experiments to study its stability under physiological conditions?
Key challenges include:
- pH sensitivity : Hydroxyl groups may undergo acid-catalyzed hydrolysis. Stability is assessed via incubations in buffers (pH 2–9) followed by LC-MS monitoring.
- Oxidative degradation : Forced degradation studies with HO identify vulnerable positions (e.g., primary alcohols).
- Temperature effects : Differential scanning calorimetry (DSC) detects phase transitions or decomposition above 150°C. Stabilizers like trehalose or cyclodextrins are often co-formulated to mitigate degradation .
Q. How can contradictions in reported spectroscopic data be resolved?
Discrepancies in NMR or MS data often stem from:
- Solvent effects : Chemical shifts vary in DO vs. DMSO-d.
- Impurity interference : Trace solvents (e.g., residual THF) may obscure signals.
- Isomeric mixtures : Chiral HPLC or ion-mobility MS can separate unresolved peaks. Cross-validation with synthetic standards and multi-lab reproducibility studies are critical .
Q. What strategies optimize its aqueous solubility for in vitro assays?
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO to avoid cytotoxicity).
- Derivatization : Introduce sulfate or phosphate groups to enhance hydrophilicity.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA). Solubility is quantified via shake-flask methods with UV-Vis detection at λ = 210–230 nm .
Methodological Tables
Q. Table 1. Key Physical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Melting Point | Not reported (decomposes above 150°C) | |
| Aqueous Solubility | 12.5 mg/mL (pH 7.4, 25°C) | |
| LogP (Partition Coefficient) | -2.3 (calculated via XLogP3) |
Q. Table 2. Synthetic Yield Optimization
| Step | Reaction | Yield (%) | Key Challenge |
|---|---|---|---|
| 1 | Hydroxyl protection | 85 | Overprotection of equatorial -OH |
| 2 | Glycosylation | 62 | Anomeric α/β selectivity |
| 3 | Deprotection | 90 | Residual benzyl groups |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
